ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 300770-26-7
VCID: VC21451454
InChI: InChI=1S/C17H17N3O5S/c1-3-25-16(22)14-10(2)18-17-19(13(21)7-8-26-17)15(14)11-5-4-6-12(9-11)20(23)24/h4-6,9,15H,3,7-8H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCS2)C
Molecular Formula: C17H17N3O5S
Molecular Weight: 375.4g/mol

ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.: 300770-26-7

Cat. No.: VC21451454

Molecular Formula: C17H17N3O5S

Molecular Weight: 375.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate - 300770-26-7

Specification

CAS No. 300770-26-7
Molecular Formula C17H17N3O5S
Molecular Weight 375.4g/mol
IUPAC Name ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C17H17N3O5S/c1-3-25-16(22)14-10(2)18-17-19(13(21)7-8-26-17)15(14)11-5-4-6-12(9-11)20(23)24/h4-6,9,15H,3,7-8H2,1-2H3
Standard InChI Key BFUXIOYLQJJQQT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCS2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCS2)C

Introduction

Chemical Identity and Physical Properties

Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is identifiable through various chemical and physical parameters. The compound is characterized by a molecular formula of C17H17N3O5S and a molecular weight of 375.4 g/mol. It is registered with the Chemical Abstracts Service (CAS) under the number 300770-26-7. These parameters provide essential information for researchers seeking to study or utilize this compound in various applications.

The physical and chemical properties of this compound are presented comprehensively in Table 1, which serves as a reference for researchers working with this substance.

Table 1: Chemical Identity and Physical Properties of Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate

PropertyValue
Chemical NameEthyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate
CAS Number300770-26-7
Molecular FormulaC17H17N3O5S
Molecular Weight375.4 g/mol
Core StructurePyrimido[2,1-b] thiazine
Key Functional GroupsEthyl carboxylate, 3-nitrophenyl, 4-oxo group, methyl group

Structural Characteristics

The molecular structure of ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate comprises a complex arrangement of atoms and functional groups that define its chemical behavior and potential biological activities. The backbone of this compound features a pyrimido[2,1-b] thiazine scaffold, which consists of a pyrimidine ring fused with a thiazine moiety. This heterocyclic system provides a rigid framework that positions the various substituents in specific spatial orientations, influencing the compound's interactions with biological targets.

The presence of a 3-nitrophenyl substituent at position 6 introduces an electron-withdrawing group that significantly affects the electronic distribution within the molecule. This nitro group can participate in hydrogen bonding interactions and may contribute to the compound's potential biological activity through specific receptor interactions. The ethyl carboxylate moiety at position 7 adds another dimension to the compound's functionality, providing a site for potential hydrolysis reactions and further structural modifications.

Structural Comparison with Related Compounds

To better understand the unique structural features of ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate, it is valuable to compare it with structurally related compounds. Table 2 presents a comparative analysis of this compound with other pyrimido[2,1-b] thiazine derivatives, highlighting the similarities and differences in their structural components.

Table 2: Comparison of Structural Features Among Related Pyrimido[2,1-b] thiazine Derivatives

CompoundPosition 6 SubstituentPosition 7 SubstituentPosition 8 Substituent
Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate3-nitrophenylEthyl carboxylateMethyl
Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate4-chlorophenylPropan-2-yl carboxylateMethyl
Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate4-propoxyphenylEthyl carboxylateMethyl

The comparison reveals that while these compounds share the same core structure and have similar substituents at positions 7 and 8, they differ primarily in the nature of the substituent at position 6. These structural variations can significantly influence the compounds' physical properties, chemical reactivity, and biological activities, making each derivative unique in its potential applications.

Chemical Properties and Reactivity

Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate exhibits a rich spectrum of chemical reactivity owing to its multiple functional groups and complex heterocyclic structure. The compound's reactivity profile is shaped by the presence of the ethyl carboxylate group, the 3-nitrophenyl substituent, and the pyrimido[2,1-b] thiazine core structure.

The ethyl carboxylate moiety at position 7 can undergo various transformations, including hydrolysis to form the corresponding carboxylic acid, which can serve as a precursor for further derivatization through amide formation or esterification reactions with different alcohols. The 3-nitrophenyl group at position 6 introduces additional reactivity patterns, particularly through potential reduction of the nitro group to form amino derivatives with altered electronic properties and biological activities.

The compound's heterocyclic core structure may participate in various chemical transformations, including ring-opening reactions under specific conditions, nucleophilic or electrophilic substitution reactions at various positions, and potential oxidation or reduction processes affecting the heterocyclic system.

Table 3 summarizes the potential chemical reactions that ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate may undergo, highlighting the reactive sites, potential products, and possible applications of these transformations.

Table 3: Potential Chemical Reactions of Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate

Reaction TypeReactive SitePotential ProductsPossible Applications
HydrolysisEthyl carboxylateCarboxylic acid derivativeSynthesis of amides, further derivatization
ReductionNitro groupAmino derivativeEnhanced biological activity, further functionalization
Nucleophilic SubstitutionElectrophilic centersVarious substituted derivativesStructure-activity relationship studies
OxidationVarious functional groupsOxidized derivativesModified pharmacological properties

Biological Activity and Applications

The structural features of ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate suggest potential interactions with various biological targets, including enzymes and receptors that play crucial roles in different physiological and pathological processes. The compound's unique molecular architecture, featuring the pyrimido[2,1-b] thiazine scaffold and specific substituents, provides a foundation for diverse biological activities.

Preliminary studies indicate potential applications in pharmacology, particularly in anti-inflammatory and anticancer research domains. The presence of the 3-nitrophenyl group at position 6 may confer specific interactions with biological targets involved in inflammatory processes or cancer cell proliferation, while the ethyl carboxylate moiety at position 7 could contribute to binding affinity and selectivity through hydrogen bonding interactions.

Related compounds in the pyrimido[2,1-b] thiazine class have demonstrated significant biological activities, suggesting that ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate may exhibit similar or distinct pharmacological properties. For instance, some pyrimidothiazine derivatives have shown antimicrobial activities against various pathogens, suggesting potential applications in developing novel antibacterial agents.

Structure-Activity Relationship Insights

The biological activity of ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is likely influenced by specific structural features that determine its interactions with biological targets. Understanding these structure-activity relationships is crucial for rational drug design and the development of more potent and selective derivatives.

The 3-nitrophenyl substituent at position 6 introduces an electron-withdrawing group that may influence the electronic distribution within the molecule, potentially affecting its binding affinity to specific biological targets. The position of the nitro group on the phenyl ring (at the meta position) could also play a significant role in determining the compound's biological profile, as compared to derivatives with substituents at ortho or para positions.

Table 4: Potential Biological Activities of Pyrimido[2,1-b] thiazine Derivatives

Biological ActivityStructural Features Contributing to ActivityPotential Therapeutic Applications
AntimicrobialHeterocyclic core, substituents at positions 6, 7, 8Treatment of bacterial infections
AnticancerElectron-withdrawing or electron-donating substituents on phenyl ringDevelopment of novel anticancer agents
Anti-inflammatoryNitro group, carboxylate functionalityManagement of inflammatory conditions
Enzyme inhibitionHeterocyclic core structure, specific substituentsTreatment of various diseases through enzyme modulation

Analytical Characterization

The comprehensive characterization of ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate requires the application of various analytical techniques to confirm its structure, assess its purity, and evaluate its physicochemical properties. While specific analytical data for this compound is limited in the available literature, the general methodologies employed for characterizing such complex heterocyclic compounds are well established.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structural arrangement of atoms within the molecule. For ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate, both 1H NMR and 13C NMR would provide valuable information about the chemical environments of hydrogen and carbon atoms, respectively, confirming the presence and positions of key functional groups such as the ethyl carboxylate, methyl group, and 3-nitrophenyl substituent.

Mass Spectrometry (MS) offers insights into the compound's molecular weight and fragmentation pattern, which can be crucial for confirming its identity. The expected molecular ion peak for ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate would correspond to its molecular weight of 375.4 g/mol, with characteristic fragmentation patterns reflecting the cleavage of specific bonds within the molecule.

Infrared (IR) spectroscopy provides information about the functional groups present in the compound, with characteristic absorption bands for the carboxylate, nitro, and carbonyl groups. High-Performance Liquid Chromatography (HPLC) is essential for assessing the compound's purity and may also be employed for quantitative analysis in various applications.

X-ray crystallography, if suitable crystals can be obtained, would provide definitive information about the three-dimensional structure of the compound, including bond lengths, bond angles, and the spatial arrangement of atoms, which is valuable for understanding its potential interactions with biological targets.

Research Progress and Future Directions

The research on ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is part of the broader scientific interest in heterocyclic compounds with potential biological activities. While specific studies on this exact compound appear to be limited in the current literature, ongoing research on related pyrimido[2,1-b] thiazine derivatives provides valuable insights into the potential applications and future directions for investigating this compound.

The development of more efficient and environmentally friendly synthetic routes for producing ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate represents an important area for future research. This may involve exploring alternative reaction methodologies, such as green chemistry approaches or continuous flow synthesis, to improve yield, reduce waste, and enhance scalability.

Structure-activity relationship studies represent another crucial direction for future research, focusing on the synthesis and biological evaluation of structural analogs with modifications at strategic positions. Such studies would provide valuable insights into the structural determinants of biological activity and guide the rational design of more potent and selective derivatives.

Comprehensive biological screening of ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate against various targets and disease models would help to identify its most promising therapeutic applications. This could include testing for antimicrobial, anticancer, and anti-inflammatory activities, as well as screening for potential interactions with specific enzymes or receptors of therapeutic interest.

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